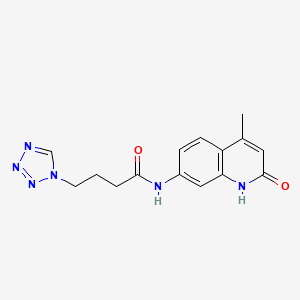
N-(2-hydroxy-4-methylquinolin-7-yl)-4-(1H-tetrazol-1-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-METHYL-2-OXO-1,2-DIHYDRO-7-QUINOLINYL)-4-(1H-1,2,3,4-TETRAAZOL-1-YL)BUTANAMIDE is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-METHYL-2-OXO-1,2-DIHYDRO-7-QUINOLINYL)-4-(1H-1,2,3,4-TETRAAZOL-1-YL)BUTANAMIDE typically involves multi-step organic reactions. The starting materials often include quinoline derivatives and azole compounds. Common synthetic routes may involve:
Condensation Reactions: Combining quinoline derivatives with appropriate reagents to form the core structure.
Cyclization Reactions: Forming the azole ring through cyclization of suitable precursors.
Amidation Reactions: Introducing the butanamide group through amidation of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to achieve high yield and purity. This often includes:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-METHYL-2-OXO-1,2-DIHYDRO-7-QUINOLINYL)-4-(1H-1,2,3,4-TETRAAZOL-1-YL)BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and pH.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its pharmacological properties.
Industry: Utilized in the development of materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of N-(4-METHYL-2-OXO-1,2-DIHYDRO-7-QUINOLINYL)-4-(1H-1,2,3,4-TETRAAZOL-1-YL)BUTANAMIDE involves its interaction with molecular targets and pathways. This may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting between DNA base pairs, affecting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives and azole-containing molecules, such as:
Quinoline: A basic structure for many biologically active compounds.
Tetrazole: Known for its use in pharmaceuticals and materials science.
Quinolone: Widely used as antibiotics.
Uniqueness
N-(4-METHYL-2-OXO-1,2-DIHYDRO-7-QUINOLINYL)-4-(1H-1,2,3,4-TETRAAZOL-1-YL)BUTANAMIDE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C15H16N6O2 |
|---|---|
Molecular Weight |
312.33 g/mol |
IUPAC Name |
N-(4-methyl-2-oxo-1H-quinolin-7-yl)-4-(tetrazol-1-yl)butanamide |
InChI |
InChI=1S/C15H16N6O2/c1-10-7-15(23)18-13-8-11(4-5-12(10)13)17-14(22)3-2-6-21-9-16-19-20-21/h4-5,7-9H,2-3,6H2,1H3,(H,17,22)(H,18,23) |
InChI Key |
GFBACRAXXVVJHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC2=C1C=CC(=C2)NC(=O)CCCN3C=NN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















